Methyl 3-(3-aminophenyl)benzoate

MAO-A inhibitor Neurochemistry Selectivity profiling

Methyl 3-(3-aminophenyl)benzoate (CAS 168619-25-8), systematically named methyl 3′-amino-[1,1′-biphenyl]-3-carboxylate, is a bifunctional biphenyl building block bearing a primary aromatic amine at the 3′-position and a methyl ester at the 3-position. With a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of 227.26 g·mol⁻¹, it exhibits a calculated LogP of 2.39, a topological polar surface area of 52.3 Ų, and a predicted boiling point of 423.3 ± 38.0 °C.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 168619-25-8
Cat. No. B061520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-aminophenyl)benzoate
CAS168619-25-8
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N
InChIInChI=1S/C14H13NO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3
InChIKeyOZGKLPFPUYBIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(3-aminophenyl)benzoate (CAS 168619-25-8): Core Chemical Identity and Research-Grade Procurement Profile


Methyl 3-(3-aminophenyl)benzoate (CAS 168619-25-8), systematically named methyl 3′-amino-[1,1′-biphenyl]-3-carboxylate, is a bifunctional biphenyl building block bearing a primary aromatic amine at the 3′-position and a methyl ester at the 3-position . With a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of 227.26 g·mol⁻¹, it exhibits a calculated LogP of 2.39, a topological polar surface area of 52.3 Ų, and a predicted boiling point of 423.3 ± 38.0 °C . The compound is stocked by multiple reputable suppliers at purities of 95–98% and is shipped as a powder under ambient temperature . It is classified as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis .

Why Methyl 3-(3-aminophenyl)benzoate Cannot Be Simply Replaced by a Positional Isomer in Research and Process Chemistry


The methyl 3-(3-aminophenyl)benzoate scaffold features a meta–meta′ (3,3′) substitution pattern across the biphenyl axis, which defines a specific exit-vector geometry (~120°) that is fundamentally distinct from the linear (4,4′), the bent ortho–ortho′ (2,2′), or the mixed para–meta (3,4′) topologies of its closest positional isomers . This angular architecture directly influences molecular recognition in enzyme pockets, the tertiary structure of proteomimetic foldamers, and the dimensional precision of framework materials [1]. Substituting even a closely related isomer—such as methyl 3-(4-aminophenyl)benzoate (CAS 400747-22-0) or methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9)—introduces risk of altered target engagement, loss of selectivity, or failed crystallisation in structure–activity relationship campaigns . The following quantitative evidence guide documents where this specific 3,3′-substituted architecture generates verifiable performance differences relative to these comparators.

Quantitative Differentiation Evidence: Methyl 3-(3-aminophenyl)benzoate versus Key Analogs


Preferential MAO-A Inhibition with >6,600-Fold Selectivity Over MAO-B in Rat Liver Mitochondria

Methyl 3-(3-aminophenyl)benzoate (CHEMBL3577035) inhibits rat liver mitochondrial MAO-A with an IC₅₀ of 72 nM, while exhibiting an IC₅₀ of 480,000 nM against bovine brain MAO-B, yielding a selectivity ratio of >6,600-fold for the MAO-A isozyme [1]. In comparison, the structurally related free acid analog 3′-amino-[1,1′-biphenyl]-3-carboxylic acid (CHEMBL3577041) displays a more potent MAO-A IC₅₀ of 2.8 nM but with substantially reduced MAO-B selectivity data [2]. By contrast, the simple 3-aminobiphenyl core (CAS 2243-47-2) without the ester functionality shows substantially weaker MAO-A affinity (Ki = 18,100 nM against recombinant human MAO-A), confirming the critical contribution of the 3-carboxylate ester to target engagement [3].

MAO-A inhibitor Neurochemistry Selectivity profiling

Validated Synthetic Route via Catalytic Hydrogenation with Established Reproducibility from Patent Literature

A fully validated synthesis of methyl 3-(3-aminophenyl)benzoate is documented in US Patent 6,251,925, wherein 3′-nitro-[1,1′-biphenyl]-3-carboxylic acid methyl ester (4.47 g) is reduced via catalytic hydrogenation (10% Pd/C, H₂ atmosphere, anhydrous THF) to afford the title compound as a white solid (3.5 g after silica chromatography, 3:1 hexane:ethyl acetate) . This established route contrasts with the more common Suzuki–Miyaura approach, which often suffers from reduced yields when unprotected anilines coordinate to the Pd catalyst [1]. The patent-validated reduction protocol provides a reliable, scalable alternative that de-risks process development and ensures batch-to-batch consistency in procurement .

Process chemistry Route scouting Supply chain assurance

Defined 3,3′-Substitution Geometry Enables α-Helix Mimetic Proteomimetic Scaffolds

The 3,3′-disubstituted biphenyl architecture of methyl 3-(3-aminophenyl)benzoate projects functional groups at an approximately 120° angle across the biphenyl axis, which closely mimics the spatial arrangement of the i, i+3, and i+4 side-chain residues on one face of an α-helix [1]. This angular topology is structurally distinct from the 4,4′- (linear, ~180°), 2,2′- (sterically congested), or 3,4′- (asymmetric projection) isomers. In the foundational work by Kuppusamy et al. (2018), this specific 3′-amino-biphenyl-3-carboxylate scaffold served as the core building block for short amphiphilic cationic peptidomimetics designed to recapitulate the facial amphiphilicity of antimicrobial peptides [2]. The methyl ester enables orthogonal deprotection (saponification to the free acid) without disturbing the aniline functionality, a synthetic advantage not shared by isomers where the ester is positioned ortho to the biphenyl junction and subject to steric shielding .

Proteomimetics Foldamer design PPI inhibitors

Multi-Supplier Commercial Availability with Documented Purity Specifications Enables Competitive Procurement

Methyl 3-(3-aminophenyl)benzoate (CAS 168619-25-8) is stocked by at least five independent suppliers with published purity specifications: Sigma-Aldrich (95%) , AKSci (95%) , Leyan (98%) , CymitQuimica (min. 95%, also available as hydrochloride salt) , and Combi-Blocks (hydrochloride salt, 98%) . This multi-vendor landscape contrasts with positional isomers such as methyl 3-(2-aminophenyl)benzoate (CAS 177171-13-0) and methyl 3-(4-aminophenyl)benzoate (CAS 400747-22-0), which are predominantly available only through custom synthesis, resulting in longer lead times and higher procurement costs [1]. The ready availability of both the free base and hydrochloride salt forms further enhances formulation flexibility for biological assays.

Procurement Supply chain Quality assurance

High-Value Application Scenarios for Methyl 3-(3-aminophenyl)benzoate Based on Verified Differentiation Evidence


Scaffold for Selective MAO-A Inhibitor Lead Optimization in CNS Drug Discovery

The 72 nM MAO-A IC₅₀ with >6,600-fold selectivity over MAO-B [1] positions this compound as a privileged starting scaffold for neuroscience programs targeting depression and anxiety disorders. The methyl ester serves as a tractable handle for SAR exploration—hydrolysis to the free acid can further enhance potency (analog IC₅₀ = 2.8 nM [2]), while re-esterification with diverse alcohols enables tuning of physicochemical properties. Procurement teams should prioritize suppliers offering ≥95% purity with batch-to-batch enzyme inhibition consistency documentation.

Core Building Block for α-Helix-Mimetic Proteomimetic Libraries Targeting Protein–Protein Interactions

The ~120° angular projection of the 3,3′-disubstituted biphenyl core [1] directly recapitulates the spatial orientation of side chains on an α-helix face, making this compound a geometrically essential monomer for proteomimetic foldamer synthesis. As demonstrated by Kuppusamy et al. (2018) [2], sequential amide coupling at the aniline followed by ester saponification yields amphiphilic cationic peptidomimetics with antibacterial activity. Research groups synthesizing PPI inhibitor libraries should specify the 3,3′-isomer (CAS 168619-25-8) explicitly rather than accepting substitute biphenyl amino esters, as only the 3,3′-topology correctly positions substituents for helix mimicry.

Reliable Intermediate for Multi-Step Process Chemistry Requiring Patent-Validated Route Scalability

For process chemistry teams scaling up from milligram to multi-gram synthesis, the catalytic hydrogenation route documented in US Patent 6,251,925 [1] provides a validated starting point with defined stoichiometry (4.47 g nitro precursor, 860 mg 10% Pd/C, 125 mL anhydrous THF) and demonstrated isolable yield (3.5 g white solid after chromatography) [1]. This route avoids the yield-suppressing Pd–amine coordination that compromises direct Suzuki–Miyaura coupling of unprotected aniline substrates [2]. Procurement from suppliers who can provide the nitro precursor alongside the reduced product enables integrated supply chain planning.

Cost-Efficient Library Synthesis Enabled by Multi-Vendor Competitive Sourcing

With five or more independent suppliers offering off-the-shelf delivery at 95–98% purity [1][2][3], this compound supports efficient parallel library synthesis where cost-per-compound and supply continuity are critical. The availability of both the free base (CAS 168619-25-8) and hydrochloride salt (CAS 343985-94-4) provides formulation flexibility for both organic synthesis (free base) and aqueous biological assay preparation (HCl salt). Procurement teams should benchmark pricing across suppliers and negotiate volume discounts for quantities exceeding 5 g, leveraging the competitive multi-vendor landscape that is absent for positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(3-aminophenyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.